

Spectroscopic Profile of Heptaethylene Glycol: A Technical Guide

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Compound of Interest		
Compound Name:	Heptaethylene glycol	
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Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **heptaethylene glycol**, a polyether compound with significant applications in various scientific fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular characteristics.

Molecular Structure and Properties

Heptaethylene glycol, with the chemical formula C₁₄H₃₀O₈, consists of a seven-unit ethylene glycol chain. Its structure imparts properties that are valuable in drug delivery, as a non-ionic surfactant, and in various biochemical applications. A clear understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for studying its interactions in different chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **heptaethylene glycol**, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of its protons and carbon atoms.

¹H NMR Data



The ¹H NMR spectrum of **heptaethylene glycol** in chloroform-d (CDCl₃) is characterized by a prominent signal for the repeating ethylene glycol units and distinct signals for the terminal hydroxyl groups.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.7	m	-O-CH2-CH2-O- (backbone)
~3.6	t	HO-CH ₂ -
~2.9	br s	-OH

Table 1: ¹H NMR spectral data for **heptaethylene glycol** in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation, showing characteristic peaks for the carbon atoms in the ethylene glycol chain.

Chemical Shift (δ) ppm	Assignment
~72.5	-O-CH2-CH2-O- (internal)
~70.5	-O-CH ₂ -CH ₂ -O-
~70.3	-O-CH ₂ -CH ₂ -O-
~61.6	HO-CH ₂ -

Table 2: ¹³C NMR spectral data for **heptaethylene glycol** in CDCl₃.

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample is prepared by dissolving 5-25 mg of **heptaethylene glycol** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The solution is then transferred to a 5 mm NMR tube.[3] Shimming is performed to optimize the magnetic field homogeneity. The residual solvent peak of CHCl₃ at 7.26 ppm is commonly used as a reference for the ¹H spectrum, and the CDCl₃ triplet at 77.16 ppm for the ¹³C spectrum.[4]





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NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **heptaethylene glycol** is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

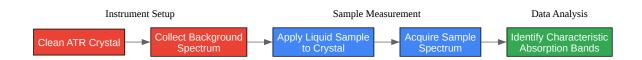
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydrogen- bonded)
2942-2952	Strong	Asymmetric C-H stretch (- CH ₂ -)
~2870	Strong	Symmetric C-H stretch (-CH ₂ -)
~1465	Medium	C-H scissoring (-CH ₂ -)
~1350	Medium	C-H wagging (-CH ₂ -)
1145-1153	Strong	C-O-C stretch (ether linkage)
~1060	Strong	C-O stretch (alcohol)
~962	Medium	CH₂ rocking
~842	Medium	CH₂ rocking

Table 3: Characteristic IR absorption bands for polyethylene glycols.[5]



Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like **heptaethylene glycol**, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient method that requires minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.



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ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **heptaethylene glycol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of **heptaethylene glycol** does not typically show a prominent molecular ion peak (M⁺) due to extensive fragmentation. The spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C and C-O bonds.

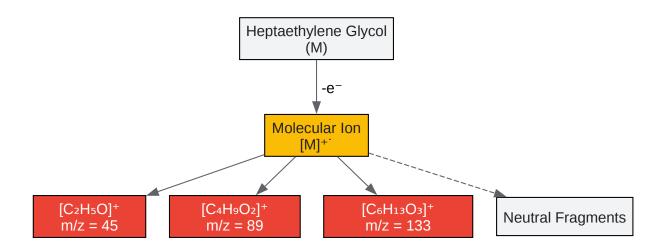


m/z	Relative Intensity (%)	Assignment
45	100	[C ₂ H ₅ O] ⁺
89	~60	[C4H9O2] ⁺
133	~30	[C ₆ H ₁₃ O ₃] ⁺
87	~25	[C4H7O2] ⁺
43	~20	[C ₂ H ₃ O] ⁺

Table 4: Prominent peaks in the mass spectrum of **heptaethylene glycol**.

Fragmentation Pathway

The fragmentation of polyethylene glycols under EI conditions is initiated by the loss of an electron to form a molecular ion, which then undergoes a series of cleavage reactions. The most common fragmentation involves the cleavage of the C-O bond, leading to the formation of oxonium ions.



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Simplified Fragmentation Pathway

Experimental Protocol: GC-MS



A common method for the analysis of glycols involves GC-MS. A capillary GC column, such as one with a polar stationary phase (e.g., wax-based), is often used. The oven temperature is programmed to ramp from a lower temperature (e.g., 80°C) to a higher temperature (e.g., 300°C) to ensure the elution of the compound. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **heptaethylene glycol**. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a foundational understanding for the characterization and analysis of this important polyether. The provided diagrams visually summarize the experimental workflows and a simplified fragmentation pathway, aiding in the rapid comprehension of these processes. This information is intended to be a valuable tool for researchers and scientists in their respective fields of study.

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